molecular formula C10H12N2O2 B2414139 4-Cyclobutoxypyridine-2-carboxamide CAS No. 2169451-06-1

4-Cyclobutoxypyridine-2-carboxamide

Cat. No.: B2414139
CAS No.: 2169451-06-1
M. Wt: 192.218
InChI Key: PPVSSMHGOALGIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the type of reaction, and the conditions under which the reaction takes place .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the reagents and conditions for each reaction .


Physical and Chemical Properties Analysis

This involves determining properties like the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

1. Antiviral Activity

The compound 4-Cyclobutoxypyridine-2-carboxamide has been studied for its potential antiviral activities. Srivastava et al. (1977) described a synthesis pathway involving glycosyl cyanides, which led to the development of compounds with notable in vitro activity against herpes virus, parainfluenza virus, and rhinovirus. These compounds also showed potential as inhibitors of purine nucleotide biosynthesis, which is significant in antiviral research (Srivastava et al., 1977).

2. Neuropsychiatric Disorder Research

García et al. (2014) synthesized N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, closely related to this compound, as PET tracers for serotonin 5-HT(1A) receptors. This research is crucial in the study of neuropsychiatric disorders, providing a tool for in vivo quantification of these receptors (García et al., 2014).

3. Cancer Research

Research into N-[2-(dimethylamino)ethyl]acridine-4-carboxamide derivatives, which are structurally related to this compound, has indicated potential antitumor properties. Atwell et al. (1987) reported that these compounds, which bind to DNA through intercalation, exhibited notable activity against solid tumors in vivo (Atwell et al., 1987).

4. DNA Structure Targeting in Cancer Therapy

The study of 9‐aminoacridine carboxamides, which share a structural similarity with this compound, has provided insights into targeting various DNA structures for cancer therapy. Howell et al. (2012) investigated the effects of these compounds on different DNA tertiary structures, revealing insights into their potential use in treating cancer (Howell et al., 2012).

5. Chemotherapeutic Agent Development

Further research into acridine-4-carboxamides, related to this compound, has focused on developing new chemotherapeutic agents. Denny et al. (1990) explored the structure-activity relationships for 2-phenylbenzimidazole-4-carboxamides, suggesting their potential as a new class of DNA-intercalating agents with unique mechanisms of action, possibly not involving topoisomerase II (Denny et al., 1990).

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. This information is often found in the compound’s Material Safety Data Sheet .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to improve its properties .

Properties

IUPAC Name

4-cyclobutyloxypyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-10(13)9-6-8(4-5-12-9)14-7-2-1-3-7/h4-7H,1-3H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVSSMHGOALGIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=CC(=NC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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